Methyl glyoxylate

Description

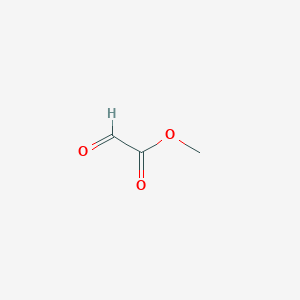

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3/c1-6-3(5)2-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKXSMSQHIOMSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70205-93-5 | |

| Record name | Acetic acid, 2-oxo-, methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70205-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1052614 | |

| Record name | Methyl oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922-68-9 | |

| Record name | Methyl glyoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl glyoxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JUE6B29X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Methyl Glyoxylate in Modern Research: A Technical Guide

Methyl glyoxylate (B1226380), a seemingly simple α-oxoester, has emerged as a pivotal building block and probe in a diverse range of scientific disciplines. For researchers, scientists, and drug development professionals, understanding the multifaceted applications of this compound is crucial for advancing organic synthesis, dissecting complex biological pathways, and developing novel therapeutic agents. This in-depth technical guide explores the core research uses of methyl glyoxylate, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and biological processes.

A Versatile Building Block in Organic Synthesis

Methyl glyoxylate is a highly valued reagent in organic chemistry due to the presence of two reactive functional groups: an aldehyde and a methyl ester. This dual reactivity allows for its participation in a wide array of chemical transformations, making it an ideal starting material for the synthesis of complex molecular architectures, particularly heterocyclic compounds and pharmaceutical intermediates.[1]

One of the most significant applications of methyl glyoxylate is in cycloaddition reactions . These reactions provide an efficient route to construct five- and six-membered rings, which are common motifs in biologically active molecules.[2] For instance, in Lewis acid-catalyzed aza-Diels-Alder reactions, methyl glyoxylate oxime reacts with dienes like cyclopentadiene (B3395910) to yield aza-Diels-Alder adducts, which are precursors to valuable nitrogen-containing heterocycles.[3] Similarly, [3+2] cycloaddition reactions involving the nitrone isomer of methyl glyoxylate oxime and alkenes produce isoxazolidine (B1194047) derivatives.[4] Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in understanding the molecular mechanisms and stereoselectivity of these reactions, revealing that Lewis acid catalysts like BF₃ can significantly accelerate the reaction by lowering the activation energy.[4][5]

Methyl glyoxylate also serves as a key intermediate in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). For example, it has been utilized in the synthesis of a key building block for HIV protease inhibitors.[6] Furthermore, it is a precursor for the synthesis of various heterocyclic α-oxoesters, such as isoxazolyl and pyrazolyl glyoxylates, which are of interest in medicinal chemistry.[7] The synthesis of diaminoacetic acid derivatives, which are scaffolds for polyheterocyclic cage compounds, can be achieved through the acid-catalyzed condensation of methyl glyoxylate with carboxamides.[8]

The efficient synthesis of methyl glyoxylate itself is an active area of research. A common and environmentally friendly approach is the selective oxidation of methyl glycolate (B3277807).[1][9] This process can be achieved through various catalytic systems, including enzymatic methods and the use of nanocatalysts.[10][11][12]

Quantitative Data in Synthesis

The efficiency of synthetic methods utilizing methyl glyoxylate is often evaluated by reaction yields and selectivity. The following table summarizes key quantitative data from representative studies.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield/Selectivity | Reference |

| Aza-Diels-Alder Cycloaddition | Methyl glyoxylate oxime, Cyclopentadiene | Lewis Acid | Aza-Diels-Alder adduct | - | [3] |

| [3+2] Cycloaddition | C-methoxycarbonyl nitrone, Cyclopentene | BF₃ | Trans isoxazolidine | Exo stereoselective | [4] |

| Selective Oxidation | Methyl glycolate | α-Fe₂O₃ | Methyl glyoxylate | 80-85% conversion, 90-92% selectivity | [9] |

| Enzymatic Oxidation | Methyl glycolate | Fusion enzyme (SoGOX, HpCAT, VsHGB) | Methyl glyoxylate | 95.3% yield | [11] |

| Condensation | Ethyl glyoxylate, Isobutyramide | - | Diaminoacetic acid derivative | 73-74% yield | [8] |

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction [3]

-

Reactant Preparation: Prepare a solution of methyl glyoxylate oxime and cyclopentadiene (1.05 mole equivalents) in a suitable solvent (non-polar solvents are preferred).

-

Catalyst Addition: Add the Lewis acid catalyst (e.g., BF₃, 0.05 mol%) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 90°C under a pressure of 4 bar.

-

Monitoring and Work-up: Monitor the reaction progress by Gas Chromatography (GC). Upon completion (typically 24 hours for a continuous process), cool the reaction mixture and quench the catalyst.

-

Purification and Analysis: Purify the product by column chromatography. Characterize the final aza-Diels-Alder adduct using GC-MS, ¹H-NMR, and ¹³C-NMR spectroscopy.

Protocol 2: Enzymatic Oxidation of Methyl Glycolate [11]

-

Enzyme Preparation: Prepare a crude enzyme lysate of the fusion protein VsHGB-GSG-SoGOXmut-GGGGS-HpCAT.

-

Reaction Mixture: In a suitable buffer, combine 200 mM methyl glycolate with the crude enzyme preparation.

-

Incubation: Incubate the reaction mixture for 6 hours under optimized conditions (e.g., temperature, pH, and oxygen supply).

-

Product Analysis: Determine the yield of methyl glyoxylate using High-Performance Liquid Chromatography (HPLC).

A Probe in Biochemical and Mechanistic Studies

In the realm of biochemistry and drug development, the closely related compound, methylglyoxal (B44143), is a subject of intense investigation. Methylglyoxal is a reactive dicarbonyl species that can be formed endogenously from metabolic processes like glycolysis.[13][14] It readily reacts with nucleophilic residues on proteins, particularly arginine, lysine, and cysteine, to form advanced glycation end products (AGEs).[15][16][17] This non-enzymatic post-translational modification can alter the structure and function of proteins, and its accumulation has been implicated in the pathogenesis of various diseases, including diabetes, cancer, and age-related disorders.[13][15]

Researchers use methylglyoxal (and by extension, methyl glyoxylate as a potential precursor or model compound) to study the mechanisms of protein glycation.[16] For example, studies have identified specific "hotspot" modification sites on proteins like human serum albumin, revealing how glycation can impact ligand binding and enzymatic activity.[18] The modification of histones by methylglyoxal is another critical area of research, as it may lead to epigenetic changes and has been linked to the production of autoantibodies in type 1 diabetes.[15][19]

The cellular response to methylglyoxal-induced stress is also a key research focus. The glyoxalase system, with the enzyme glyoxalase 1 (GLO1), is the primary defense mechanism for detoxifying methylglyoxal.[19] Understanding the interplay between methylglyoxal formation, protein modification, and cellular defense mechanisms is crucial for developing therapeutic strategies to mitigate the detrimental effects of dicarbonyl stress.

Signaling and Modification Pathways

The interaction of methylglyoxal with cellular components can be visualized as a complex network of reactions and their downstream consequences.

Experimental Protocols

Protocol 3: In Vitro Protein Glycation with Methylglyoxal [15]

-

Protein Preparation: Prepare a solution of the target protein (e.g., histone) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Glycation Reaction: Add methylglyoxal to the protein solution to a final concentration relevant to physiological or pathophysiological conditions.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 24 hours).

-

Analysis of Modification: Analyze the extent of protein modification using techniques such as:

-

SDS-PAGE: To observe changes in protein mobility or cross-linking.

-

Fluorescence Spectroscopy: To detect the formation of fluorescent AGEs (excitation at ~320 nm, emission at ~400 nm).[16]

-

Mass Spectrometry: To identify the specific sites of modification on the protein.

-

-

Optional (Scavenger Studies): To confirm the role of methylglyoxal, perform parallel experiments in the presence of carbonyl scavengers like aminoguanidine (B1677879) or penicillamine (B1679230) and measure the quenching of fluorescence or reduction in modification.[15]

Analytical Method Development

The accurate detection and quantification of glyoxylate and methylglyoxal in various matrices, including biological fluids, foods, and beverages, is essential for both clinical diagnostics and food safety.[20][21] Due to their reactive nature, direct measurement is challenging. Therefore, research in this area focuses on developing sensitive and specific analytical methods, which typically involve a derivatization step to convert the α-dicarbonyl compounds into stable, detectable products.

A common approach is pre-column derivatization followed by High-Performance Liquid Chromatography (HPLC).[20][21] Various derivatizing reagents are employed, such as 1,2-diaminobenzene derivatives (e.g., 4-nitro-1,2-phenylenediamine or 4-methoxy-o-phenylenediamine), which react with glyoxylate and methylglyoxal to form quinoxaline (B1680401) derivatives that can be detected by UV or fluorescence detectors.[20][21] The development of these methods involves optimizing the derivatization reaction conditions (pH, temperature, time) and the HPLC separation parameters (column, mobile phase, flow rate).

Analytical Workflow

The general workflow for the analysis of glyoxylate and methylglyoxal in a sample can be outlined as follows:

Experimental Protocols

Protocol 4: HPLC-UV Analysis of Methylglyoxal using 4-Nitro-1,2-phenylenediamine [20]

-

Sample Preparation: Filter aqueous samples (e.g., fruit juice) through a 0.45 µm filter. For solid samples, perform an aqueous extraction followed by filtration.

-

Derivatization: To 1-2 mL of the sample solution, add the derivatizing reagent (4-nitro-1,2-phenylenediamine). Adjust the pH and heat as necessary to facilitate the reaction. After cooling, adjust the final volume with methanol.

-

HPLC Analysis:

-

Injection: Inject 20 µL of the derivatized sample onto the HPLC system.

-

Column: Use a C18 reverse-phase column (e.g., Zorbax C-18, 4.6 mm x 150 mm).

-

Mobile Phase: Employ an isocratic mobile phase, for instance, a mixture of methanol, water, and acetonitrile (B52724) (e.g., 42:56:2 v/v/v).

-

Flow Rate: Set the flow rate to approximately 0.9 mL/min.

-

Detection: Monitor the eluent using a photodiode array detector at 255 nm.

-

-

Quantification: Prepare a calibration curve using standards of known methylglyoxal concentrations that have undergone the same derivatization procedure. Calculate the concentration of methylglyoxal in the sample based on the peak area.

Conclusion

Methyl glyoxylate is a compound of significant interest in modern research, bridging the gap between synthetic chemistry and biology. Its utility as a versatile building block enables the efficient construction of complex molecules and pharmaceutical agents. In parallel, its role as a precursor to the biologically important molecule methylglyoxal provides researchers with a tool to investigate the fundamental processes of protein glycation and cellular stress, which are implicated in a host of human diseases. The continued development of synthetic methodologies, coupled with advanced analytical techniques and a deeper understanding of its biochemical interactions, will undoubtedly solidify the importance of methyl glyoxylate in the toolkit of researchers and drug development professionals for years to come.

References

- 1. Progress in synthesis of methyl glyoxylate by selective oxidation of methyl glycolate with molecular oxygen [xblk.ecnu.edu.cn]

- 2. Cycloaddition - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. A DFT study of the role of the Lewis acid catalysts in the [3 + 2] cycloaddition reaction of the electrophilic nitrone isomer of methyl glyoxylate oxi ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA09139J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN113105328A - Production method for preparing methyl glyoxylate by selective catalysis of methyl glycolate - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Proteomic Analysis of Methylglyoxal Modifications Reveals Susceptibility of Glycolytic Enzymes to Dicarbonyl Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biochemical Studies on Methylglyoxal-Mediated Glycated Histones: Implications for Presence of Serum Antibodies against the Glycated Histones in Patients with Type 1 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Binding and modification of proteins by methylglyoxal under physiological conditions. A kinetic and mechanistic study with N alpha-acetylarginine, N alpha-acetylcysteine, and N alpha-acetyllysine, and bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Widespread, Reversible Cysteine Modification by Methylglyoxal Regulates Metabolic Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Peptide mapping identifies hotspot site of modification in human serum albumin by methylglyoxal involved in ligand binding and esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methylglyoxal-derived posttranslational arginine modifications are abundant histone marks - PMC [pmc.ncbi.nlm.nih.gov]

- 20. asianpubs.org [asianpubs.org]

- 21. researchgate.net [researchgate.net]

Methyl glyoxylate synthesis pathways and mechanisms.

An In-depth Technical Guide to the Synthesis of Methyl Glyoxylate (B1226380)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl glyoxylate is a versatile bifunctional molecule possessing both an aldehyde and an ester group. This unique structural feature makes it a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and fragrances.[1] Its applications include the synthesis of vanillin, (R)-pantolactone, and various antibiotics.[1][2] The growing importance of methyl glyoxylate necessitates the development of efficient, selective, and environmentally benign synthetic methodologies. This guide provides a comprehensive overview of the core synthesis pathways to methyl glyoxylate, detailing their underlying mechanisms, experimental protocols, and relevant quantitative data to support research and development efforts.

Core Synthesis Pathways

The primary methods for synthesizing methyl glyoxylate can be categorized into three main approaches: the oxidation of methyl glycolate (B3277807), the ozonolysis of methyl acrylate (B77674), and synthesis from glyoxylic acid derivatives.

Oxidation of Methyl Glycolate

The selective oxidation of methyl glycolate, a readily available byproduct from the coal-to-glycol industry, represents a promising and atom-economical route to methyl glyoxylate.[1] This transformation can be achieved through both chemical and enzymatic catalysis.

Catalytic aerobic oxidation of methyl glycolate offers a green and sustainable approach. Various catalytic systems have been developed to facilitate this reaction with high selectivity, minimizing over-oxidation to oxalic acid derivatives.

Mechanism:

The catalytic oxidation of alcohols like methyl glycolate over metal-based catalysts often proceeds via a Mars-van Krevelen (MvK) mechanism or a mechanism involving the formation of metal-alkoxide intermediates.

-

Mars-van Krevelen Mechanism: In this mechanism, the alcohol is oxidized by lattice oxygen from the metal oxide catalyst. The reduced catalyst is then re-oxidized by molecular oxygen. For instance, in the case of an α-Fe₂O₃ catalyst, the reaction proceeds through the abstraction of a hydrogen atom from the hydroxyl group of methyl glycolate, followed by the cleavage of the C-H bond, with the participation of lattice oxygen. The resulting water molecule desorbs, and the catalyst is re-oxidized by O₂.[2]

-

Mechanism with Gold Nanoparticles: For gold nanoparticle catalysts, the mechanism is believed to involve the activation of the alcohol on the gold surface. In the presence of a base, an alkoxide species is formed, which then undergoes β-hydride elimination to yield the aldehyde product and a gold-hydride species. Molecular oxygen is involved in the regeneration of the active catalyst by reacting with the surface hydrides. The presence of hydroxyl groups, either on the support or in the reaction medium, has been shown to significantly promote the reaction rate.[3]

Experimental Protocols:

Catalyst Preparation (Nano Au/TiO₂): A patent describes a general method for preparing a supported nano gold catalyst.[4] First, an aqueous solution of a gold precursor is prepared, and the pH is adjusted to 8-10. A TiO₂ support is then added, and the mixture is stirred for 2-8 hours at 60-80°C. The resulting solid is filtered, washed, dried, and calcined at 300-600°C for 3-6 hours in a nitrogen or air atmosphere to yield the final catalyst.[4]

Catalytic Oxidation of Methyl Glycolate (α-Fe₂O₃): In a typical experiment using an α-Fe₂O₃ catalyst, the reaction is carried out in a batch reactor. Methyl glycolate is mixed with the catalyst in a suitable solvent. The reactor is then pressurized with air or oxygen, and the reaction mixture is heated to the desired temperature (e.g., 220°C) and stirred for a specific duration.[2] After the reaction, the catalyst is separated by filtration, and the product is analyzed by techniques such as HPLC or GC-MS.

Quantitative Data:

| Catalyst | Support | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| α-Fe₂O₃ | - | 220 | - | 80-85 | 90-92 | - | [2] |

| Nano Au | TiO₂ | 60-100 | 2-8 | >91 | >99 | - | [4] |

| Nano Pd | SiO₂ | 60-100 | 2-8 | - | - | - | [4] |

| Nano Pt | ZrO₂ | 60-100 | 2-8 | - | - | - | [4] |

| C-3 catalyst | - | 340 | - | - | - | 92.6 | [4] |

Logical Relationship for Chemical Oxidation of Methyl Glycolate:

Caption: Chemical oxidation of methyl glycolate to methyl glyoxylate.

Enzymatic oxidation presents a green and highly selective alternative to chemical methods, operating under mild reaction conditions and often avoiding over-oxidation byproducts.[1]

Mechanism:

A highly efficient method for the enzymatic oxidation of methyl glycolate utilizes a fusion enzyme system comprising glycolate oxidase (GOX), catalase (CAT), and hemoglobin (HGB).[1][2]

-

Glycolate Oxidase (GOX): GOX catalyzes the oxidation of methyl glycolate to methyl glyoxylate. In this step, molecular oxygen is consumed, and hydrogen peroxide (H₂O₂) is produced as a byproduct.[1][2]

-

Catalase (CAT): The produced hydrogen peroxide can be detrimental to the enzymes. Catalase is incorporated to decompose H₂O₂ into water and oxygen. This not only protects the enzymes but also regenerates oxygen, which can be utilized by GOX, thereby improving the overall efficiency.[2]

-

Hemoglobin (HGB): Hemoglobin acts as an oxygen carrier, facilitating the transport of oxygen to the active site of GOX, which can enhance the reaction rate, especially under oxygen-limiting conditions.[2]

Experimental Protocol:

Crude Enzyme Preparation: E. coli cells expressing the fusion enzyme (e.g., VsHGB-GSG-SoGOXmut-GGGGS-HpCAT) are harvested and resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). The cells are then disrupted by ultrasonication, and the cell lysate is centrifuged. The resulting supernatant is used as the crude enzyme.[1]

Enzymatic Oxidation Reaction: The reaction is typically carried out in a buffered solution (e.g., pH 8.0) containing methyl glycolate (e.g., 200 mM), the crude enzyme, and a cofactor like flavin mononucleotide (FMN). The reaction mixture is incubated at a controlled temperature (e.g., 25°C) with agitation and oxygen aeration. The reaction progress is monitored by HPLC.[1][2]

Quantitative Data:

| Enzyme System | Substrate Conc. (mM) | Time (h) | Temperature (°C) | pH | Yield (%) | Reference |

| VsHGB-GSG-SoGOXmut-GGGGS-HpCAT (crude enzyme) | 200 | 6 | 25 | 8.0 | 95.3 | [2] |

| VsHGB-GSG-SoGOX-GGGGS-HpCAT | 100 | 4 | 25 | 8.0 | 67.8 | [1] |

| Separated SoGOX, HpCAT, VsHGB | 100 | - | 25 | 8.0 | 23.6 | [1] |

Signaling Pathway for Enzymatic Oxidation:

Caption: Enzymatic cascade for methyl glyoxylate synthesis.

Ozonolysis of Methyl Acrylate

Ozonolysis of α,β-unsaturated esters, such as methyl acrylate, provides a direct method for the cleavage of the carbon-carbon double bond to yield methyl glyoxylate.

Mechanism:

The ozonolysis of alkenes proceeds via the Criegee mechanism.[5][6]

-

Formation of the Primary Ozonide: Ozone undergoes a 1,3-dipolar cycloaddition to the double bond of methyl acrylate to form an unstable primary ozonide (molozonide).[5][7]

-

Decomposition and Recombination: The primary ozonide rapidly decomposes into a carbonyl compound (formaldehyde in this case) and a carbonyl oxide, also known as the Criegee intermediate.[5][7] These two fragments can then recombine in a different orientation through another 1,3-dipolar cycloaddition to form a more stable secondary ozonide.[5]

-

Work-up: The reaction mixture is then worked up under reductive or oxidative conditions to yield the final products. For the synthesis of methyl glyoxylate, a reductive work-up is typically employed to cleave the secondary ozonide.

Experimental Protocol:

A general procedure for the ozonolysis of a related compound, dimethyl maleate, is described in a patent.[8] A solution of the unsaturated ester in an alcohol (e.g., methanol) is cooled to a low temperature (e.g., 0 to 3°C). A stream of ozone in oxygen is then bubbled through the solution until the starting material is consumed. The resulting peroxide-containing solution is then subjected to a work-up procedure, such as catalytic hydrogenation, to reduce the ozonide and yield the desired product.[8]

Quantitative Data:

| Substrate | Product | Yield (%) | Reference |

| Methyl Acrylate | Methyl Glyoxylate | Major product | [9] |

| Dimethyl Maleate | Methyl glyoxylate-methanol hemiacetal | 96 | [8] |

Experimental Workflow for Ozonolysis:

Caption: Workflow for the synthesis of methyl glyoxylate via ozonolysis.

Synthesis from Glyoxylic Acid

Another approach involves the esterification of glyoxylic acid or the reaction of its derivatives.

Mechanism:

A simple and efficient method involves an exchange reaction between an appropriate alkyl dialkoxyacetate and glyoxylic acid, followed by dehydration. The reaction likely proceeds through the formation of a hemiacetal ester intermediate, which is then dehydrated using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀) to yield the final glyoxylate ester.

Experimental Protocol:

While detailed protocols are not extensively available in the reviewed literature, a general method has been reported.[10] This would involve reacting methyl dimethoxyacetate with glyoxylic acid. The resulting intermediate mixture, presumably containing a hemiacetal ester, is then treated with phosphorus pentoxide and distilled to afford methyl glyoxylate.

Quantitative Data:

This method is reported to be high-yielding, with a 94% yield achieved for methyl glyoxylate on a laboratory scale.

Logical Relationship for Synthesis from Glyoxylic Acid:

Caption: Synthesis of methyl glyoxylate from glyoxylic acid.

Conclusion

The synthesis of methyl glyoxylate can be accomplished through several effective pathways, each with its own set of advantages and considerations. The oxidation of methyl glycolate, particularly through enzymatic catalysis, stands out as a highly efficient and environmentally friendly method, offering high yields under mild conditions. Chemical oxidation of methyl glycolate is also a viable route, with ongoing research focused on developing more robust and selective catalysts. Ozonolysis of methyl acrylate provides a direct, albeit potentially hazardous, route to the desired product. Finally, synthesis from glyoxylic acid derivatives offers a high-yielding laboratory-scale preparation. The choice of a specific synthetic route will depend on factors such as the desired scale of production, cost of starting materials, and environmental considerations. The information provided in this guide is intended to assist researchers and professionals in making informed decisions for the synthesis of this important chemical intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN113105328A - Production method for preparing methyl glyoxylate by selective catalysis of methyl glycolate - Google Patents [patents.google.com]

- 5. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 6. Mechanism of Ozonolysis | Semantic Scholar [semanticscholar.org]

- 7. Organic acid formation in the gas-phase ozonolysis of α,β-unsaturated ketones - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP03210D [pubs.rsc.org]

- 8. EP0099981B1 - Process for the preparation of glyoxylic acid and glyoxylic acid derivatives - Google Patents [patents.google.com]

- 9. Kinetics and products of gas-phase reactions of ozone with methyl methacrylate, methyl acrylate, and ethyl acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

CAS number for methyl glyoxylate.

An In-depth Technical Guide to Methyl Glyoxylate (B1226380)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl glyoxylate (CAS No. 922-68-9) is a bifunctional organic compound featuring both an aldehyde and a methyl ester group, making it a highly versatile building block in organic synthesis.[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a key intermediate for the synthesis of complex molecules.[2][3] This document provides a comprehensive technical overview of methyl glyoxylate, including its chemical and physical properties, detailed synthesis protocols, and its applications. It is intended to serve as a core resource for researchers and professionals engaged in chemical synthesis and drug development.

Compound Identification and Properties

Methyl glyoxylate is also known by several synonyms, including methyl 2-oxoacetate, methyl oxoacetate, and glyoxylic acid methyl ester.[4][5][6][7] It is typically a colorless to pale yellow liquid with a sharp odor at room temperature.[1] Due to its reactivity, particularly the tendency of the aldehyde group to polymerize, it is often handled in solution.[1][8]

Table 1: Physicochemical Properties of Methyl Glyoxylate

| Property | Value | Source |

| CAS Registry Number | 922-68-9 | [4][5][6][] |

| Molecular Formula | C₃H₄O₃ | [4][5][10] |

| Molecular Weight | 88.06 g/mol | [4][10] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 50 °C @ 30 mmHg; 102.6 °C @ 760 mmHg | [11][12][13] |

| Melting Point | 40-42 °C; 49-51 °C | [11][12] |

| Density | 1.116 g/cm³ | [13] |

| Flash Point | 31.0 °C | [12][13] |

| Canonical SMILES | O=CC(=O)OC | [11] |

| InChIKey | KFKXSMSQHIOMSO-UHFFFAOYSA-N | [11] |

Synthesis Methodologies

The synthesis of methyl glyoxylate is a critical process for its application in various industries. Traditional methods often face challenges such as high costs, low efficiency, and environmental concerns.[3] Modern approaches focus on selective oxidation and enzymatic catalysis to overcome these limitations.

Selective Oxidation of Methyl Glycolate (B3277807)

A prominent and eco-friendly route to methyl glyoxylate is the selective oxidation of methyl glycolate, which is an accessible byproduct in the coal-to-glycol industry.[2][14]

-

Heterogeneous Catalysis : Aerobic oxidation using an α-Fe₂O₃ catalyst with a hydroxyl-deficient surface has shown high specific activity and selectivity (90-92%) for methyl glyoxylate.[14] This method represents a stable and efficient non-petrochemical route for production.[14] Other catalytic systems involve nano Au, Pd, and Pt as active components on carriers like TiO₂, SiO₂, or ZrO₂.[15]

-

Enzymatic Oxidation : A greener alternative involves the enzymatic oxidation of methyl glycolate.[2] This process can utilize a fusion enzyme system, combining glycolate oxidase, catalase, and hemoglobin to achieve high yields (up to 95.3%) under mild conditions.[2] This approach minimizes side reactions and simplifies catalyst preparation.[2]

Synthesis from Glyoxylic Acid

A high-yield, classic laboratory-scale synthesis involves the reaction of glyoxylic acid with an appropriate alkyl dialkoxyacetate, followed by dehydration with phosphorus pentoxide.[8][16] Another method involves creating a calcium salt of glyoxylic acid as an intermediate, which is then suspended in methanol (B129727) and treated with sulfuric acid to liberate and esterify the glyoxylic acid.[17]

Core Applications in Drug Development

Methyl glyoxylate is a valuable pharmaceutical intermediate due to its dual functionality.[18]

-

Building Block : It serves as a precursor for a wide range of complex molecules and active pharmaceutical ingredients (APIs). Its structure is integral to synthesizing compounds like (R)-pantolactone, a key intermediate for D-pantothenate production.[2]

-

Streamlining Synthesis : The use of methyl glyoxylate can simplify multi-step synthesis pathways, potentially reducing production time and costs for essential drugs.

-

Research and Development : In drug discovery, its reactivity is exploited to create novel compounds for screening potential therapeutic benefits.

Detailed Experimental Protocols

Protocol 1: Enzymatic Oxidation of Methyl Glycolate

This protocol is based on the work by Yu et al. (2022) using a crude fusion enzyme for efficient and green synthesis.[2]

Objective: To synthesize methyl glyoxylate from methyl glycolate with high yield and selectivity.

Materials:

-

Methyl glycolate (Substrate)

-

Crude fusion enzyme (VsHGB-GSG-SoGOXmut-GGGGS-HpCAT)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Flavin mononucleotide (FMN) solution (0.01 mM)

-

Oxygen source

-

Reaction vessel with temperature and pH control

-

HPLC system for analysis (C-18 column, UV detector at 212 nm)[2]

Procedure:

-

Prepare a 5 mL reaction mixture in the reaction vessel containing 50 mM Tris-HCl buffer (pH 8.0).

-

Add 10 mg of the crude fusion enzyme to the buffer.

-

Add FMN to a final concentration of 0.01 mM.

-

Add methyl glycolate to a final concentration of 100-200 mM.

-

Seal the reaction vessel and begin stirring at 600 rpm.

-

Maintain the reaction temperature at 15 °C.

-

Aerate the mixture with oxygen at a rate of 1 L/h.

-

Allow the reaction to proceed for 6 hours.

-

Monitor the reaction progress by taking aliquots and analyzing the concentrations of methyl glycolate and methyl glyoxylate using HPLC.

-

Upon completion, the product can be isolated using standard extraction and purification techniques.

Expected Outcome: A reaction yield of up to 95.3% for methyl glyoxylate.[2]

Protocol 2: Synthesis from Glyoxylic Acid and Methyl Dimethoxyacetate

This protocol is adapted from the efficient method described by Hook (1984).[8][16]

Objective: To prepare methyl glyoxylate via an exchange reaction followed by dehydration.

Materials:

-

Glyoxylic acid monohydrate

-

Methyl dimethoxyacetate

-

Phosphorus pentoxide (P₂O₅)

-

Argon gas supply

-

Distillation apparatus

-

Round-bottom flask and magnetic stirrer

Procedure:

-

In a round-bottom flask, combine equimolar amounts of glyoxylic acid monohydrate and methyl dimethoxyacetate under an argon atmosphere.

-

Stir the mixture at room temperature. An exchange reaction occurs, forming a syrup that consists primarily of the hemi-acetal ester and ester hydrate.

-

Cool the flask in an ice bath. Slowly and carefully add phosphorus pentoxide (P₂O₅) in portions with vigorous stirring. The P₂O₅ acts as a dehydrating agent.

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (can be monitored by NMR).

-

The product, methyl glyoxylate, is isolated from the reaction mixture by vacuum distillation.

-

Collect the fraction distilling at the appropriate temperature and pressure (e.g., ~40-45 °C at 22 mmHg).[8]

-

The freshly distilled product should be stored under an inert atmosphere in a refrigerator to prevent polymerization.[8]

Expected Outcome: High yield (up to 94%) of methyl glyoxylate.[8]

Visualizations of Workflows and Pathways

The following diagrams illustrate key synthesis workflows for methyl glyoxylate.

Caption: General workflow for the synthesis of methyl glyoxylate via selective oxidation.

Caption: Enzymatic cascade for methyl glyoxylate synthesis.

Caption: Logical workflow for synthesis from glyoxylic acid.

References

- 1. Page loading... [wap.guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. Progress in synthesis of methyl glyoxylate by selective oxidation of methyl glycolate with molecular oxygen [xblk.ecnu.edu.cn]

- 4. scbt.com [scbt.com]

- 5. Methyl Glyoxylate | CAS 922-68-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. tandfonline.com [tandfonline.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. Methyl glyoxylate | CAS#:922-68-9 | Chemsrc [chemsrc.com]

- 13. Methyl glyoxylate 922-68-9, Information for Methyl glyoxylate 922-68-9, Suppliers of Methyl glyoxylate 922-68-9 [chemnet.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. CN113105328A - Production method for preparing methyl glyoxylate by selective catalysis of methyl glycolate - Google Patents [patents.google.com]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. nbinno.com [nbinno.com]

The Pivotal Role of Methyl Glyoxylate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl glyoxylate (B1226380) has emerged as a versatile and highly valuable C2 building block in organic synthesis. Its unique bifunctional nature, possessing both an aldehyde and a methyl ester group, allows for a diverse range of chemical transformations, making it an essential precursor in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals. This technical guide provides an in-depth overview of the synthesis of methyl glyoxylate and its application in key organic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Synthesis of Methyl Glyoxylate

The efficient preparation of methyl glyoxylate is crucial for its widespread application. A common and effective method involves the selective oxidation of methyl glycolate (B3277807).

Catalytic Oxidation of Methyl Glycolate

The selective oxidation of methyl glycolate to methyl glyoxylate can be achieved using various catalytic systems, offering a green and efficient route to this important intermediate.

Table 1: Catalytic Oxidation of Methyl Glycolate to Methyl Glyoxylate

| Catalyst | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| α-Fe₂O₃ | Air | 220 | 4 | ~85 | ~91 | ~77 | [1] |

| Au/TiO₂ | Air | 80 | 4 | 95.2 | 96.8 | 92.1 | [2] |

| Pd/TiO₂ | Air | 80 | 4 | 85.7 | 93.5 | 80.1 | [2] |

| Pt/TiO₂ | Air | 80 | 4 | 75.4 | 90.2 | 68.0 | [2] |

Experimental Protocol: Synthesis of Methyl Glyoxylate via Catalytic Oxidation of Methyl Glycolate

Materials:

-

Methyl glycolate

-

Catalyst (e.g., 1% Au/TiO₂)

-

Anhydrous toluene (B28343)

-

High-pressure reactor equipped with a magnetic stirrer and gas inlet

Procedure:

-

To a 50 mL high-pressure reactor, add methyl glycolate (10 mmol, 0.90 g) and anhydrous toluene (10 mL).

-

Add the Au/TiO₂ catalyst (molar ratio of Au to methyl glycolate = 1:500).

-

Seal the reactor and purge with air three times.

-

Pressurize the reactor with air to 0.5 MPa.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Maintain the reaction at 80 °C for 4 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

-

Filter the catalyst from the reaction mixture.

-

The resulting solution of methyl glyoxylate in toluene can be used directly for subsequent reactions or the product can be isolated by distillation under reduced pressure.[2]

Multicomponent Reactions Involving Methyl Glyoxylate

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products. Methyl glyoxylate is an excellent substrate for several important MCRs.

The Passerini Reaction

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (in this case, methyl glyoxylate), and an isocyanide to form an α-acyloxy carboxamide. These products are valuable scaffolds in medicinal chemistry.[3][4]

Table 2: Passerini Reaction of Methyl Glyoxylate

| Carboxylic Acid | Isocyanide | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzoic Acid | tert-Butyl isocyanide | Dichloromethane (B109758) | Room Temp. | 24 h | 79 | [5] |

| Acetic Acid | Cyclohexyl isocyanide | Dichloromethane | Room Temp. | 16 h | 85 | General Protocol |

| Phenylacetic Acid | Benzyl isocyanide | Water | Room Temp. | 18 h | Good | [6] |

Materials:

-

Methyl glyoxylate (1.0 equiv)

-

Carboxylic acid (1.0 equiv)

-

Isocyanide (1.0 equiv)

-

Dichloromethane (DCM)

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (e.g., 1 mmol) in DCM (5 mL).

-

Add methyl glyoxylate (1 mmol) to the solution and stir for 5 minutes.

-

Add the isocyanide (1 mmol) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 16-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-acyloxy carboxamide.[5][7]

The Ugi Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides from an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide.[8]

Table 3: Ugi Reaction Involving an Aldehyde Component

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) | Reference |

| Benzaldehyde | Furfurylamine | Boc-glycine | t-Butylisocyanide | Methanol (B129727) | 66 | [8] |

| Formaldehyde | Propargylamine | Chloroacetic acid | t-Butylisocyanide | Methanol | 72 | [6] |

Materials:

-

Methyl glyoxylate (1.0 equiv)

-

Amine (1.0 equiv)

-

Carboxylic acid (1.0 equiv)

-

Isocyanide (1.0 equiv)

-

Methanol

Procedure:

-

To a solution of the amine (1 mmol) in methanol (2 mL), add the carboxylic acid (1 mmol).

-

Add methyl glyoxylate (1 mmol) to the mixture.

-

Add the isocyanide (1 mmol) and stir the resulting mixture at room temperature.

-

The reaction is typically complete within 24-48 hours.

-

Monitor the reaction by TLC.

-

If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.[6][8]

Asymmetric Aldol (B89426) Reaction

Methyl glyoxylate is an excellent electrophile in asymmetric aldol reactions, providing access to chiral β-hydroxy-α-keto esters, which are valuable synthetic intermediates. The use of chiral organocatalysts, such as diarylprolinol derivatives, can afford high diastereo- and enantioselectivity.[9]

Table 4: Asymmetric Aldol Reaction of Ethyl Glyoxylate with Aldehydes

| Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |

| Propanal | 10 | CH₃CN/H₂O | 24 | 81 | 96:4 | 92 | [9] |

| Isovaleraldehyde | 10 | CH₃CN/H₂O | 48 | 75 | 98:2 | 99 | [9] |

| Hexanal | 10 | CH₃CN/H₂O | 48 | 80 | 97:3 | 98 | [9] |

| Benzaldehyde | 10 | CH₃CN/H₂O | 72 | 55 | 88:12 | 85 | [9] |

Note: Data is for ethyl glyoxylate, which is expected to have similar reactivity to methyl glyoxylate.

Experimental Protocol: Asymmetric Aldol Reaction of Methyl Glyoxylate

Materials:

-

Aldehyde (1.5 equiv)

-

Methyl glyoxylate solution (e.g., 50% in toluene, 1.0 equiv)

-

(S)-α,α-Diphenyl-2-pyrrolidinemethanol (chiral catalyst, 10 mol%)

-

Acetonitrile (B52724) (CH₃CN)

-

Water

Procedure:

-

To a solution of the aldehyde (0.75 mmol) and methyl glyoxylate (0.5 mmol) in acetonitrile (0.5 mL), add the chiral diarylprolinol catalyst (0.05 mmol).

-

Add water (27 µL, 3.0 equiv relative to methyl glyoxylate).

-

Stir the reaction mixture at room temperature for the time indicated in Table 4 (typically 24-72 hours).

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the β-hydroxy-α-keto ester.[9]

Cycloaddition Reactions

Methyl glyoxylate derivatives, particularly methyl glyoxylate oxime, are valuable substrates in cycloaddition reactions, leading to the formation of various heterocyclic compounds. The [3+2] cycloaddition of nitrones (generated in situ from the oxime) with alkenes is a powerful method for synthesizing isoxazolidines.[2][10]

The stereochemical outcome of these reactions is highly dependent on the nature of the reactants, the catalyst, and the reaction conditions. Lewis acids are often employed to catalyze the reaction and control the stereoselectivity. Theoretical studies have shown that the reaction of methyl glyoxylate oxime with cyclopentadiene (B3395910) can lead to both [3+2] and [2+4] cycloadducts, with the former being the major product.[2]

Table 5: Lewis Acid Catalyzed Cycloaddition of Methyl Glyoxylate Oxime with Cyclopentadiene

| Lewis Acid | Solvent | Temperature (°C) | Product Ratio ([3+2]:[2+4] endo:[2+4] exo) | Reference |

| BF₃·OEt₂ | Dichloromethane | -78 to RT | Major [3+2] adduct | [2][11] |

| SnCl₄ | Dichloromethane | -78 to RT | Predominantly [3+2] adduct | [10] |

Experimental Protocol: General Procedure for [3+2] Cycloaddition

Materials:

-

Methyl glyoxylate oxime (1.0 equiv)

-

Alkene (e.g., cyclopentadiene, 2.0 equiv)

-

Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve methyl glyoxylate oxime (1 mmol) in anhydrous DCM (10 mL) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add the Lewis acid (1.1 mmol) dropwise to the stirred solution.

-

After stirring for 15 minutes, add the alkene (2 mmol) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the isoxazolidine derivative.[2][10]

Conclusion

Methyl glyoxylate is a cornerstone reagent in modern organic synthesis, offering access to a wide array of complex and functionally rich molecules. Its utility in multicomponent reactions like the Passerini and Ugi reactions provides a rapid and efficient means to generate molecular diversity. Furthermore, its application in asymmetric aldol and cycloaddition reactions allows for the stereocontrolled synthesis of chiral building blocks. The synthetic methodologies outlined in this guide, supported by detailed protocols and quantitative data, underscore the indispensable role of methyl glyoxylate for researchers and professionals in the fields of chemical synthesis and drug development.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Passerini reaction - Wikipedia [en.wikipedia.org]

- 4. interregvlaned.eu [interregvlaned.eu]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of α-carboranyl-α-acyloxy-amides as potential BNCT agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 10. researchgate.net [researchgate.net]

- 11. 1,3- versus 1,4-[π4+π2] Cycloadditions between methyl glyoxylate oxime and cyclopentadiene or cyclopentene [agris.fao.org]

Synthesis of Methyl Glyoxylate via Selective Oxidation

An In-depth Technical Guide to Reaction Mechanisms Involving Methyl Glyoxylate (B1226380)

For Researchers, Scientists, and Drug Development Professionals

Methyl glyoxylate (MGO), with the chemical formula C₃H₄O₃, is a highly reactive α-ketoaldehyde ester. Its bifunctional nature, possessing both an aldehyde and an ester group, makes it a valuable and versatile C3 building block in modern organic synthesis and pharmaceutical development.[1][2][3] It serves as a key intermediate for a variety of value-added chemicals, including agrochemicals, fragrances, and active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of the core reaction mechanisms involving methyl glyoxylate, focusing on its synthesis and its utility in carbon-carbon bond-forming reactions.

The most economically viable and sustainable production routes to methyl glyoxylate involve the selective oxidation of methyl glycolate (B3277807), a massively obtainable byproduct from the coal-to-ethylene glycol industry.[2][4][5] Both enzymatic and heterogeneous catalytic methods have been developed, offering green and efficient alternatives to traditional chemical oxidation which often suffers from over-oxidation and the use of metal catalysts.[2]

Enzymatic Oxidation of Methyl Glycolate

A highly efficient and green method for synthesizing methyl glyoxylate is through the enzymatic oxidation of methyl glycolate. This process utilizes a cascade catalysis system involving multiple enzymes to achieve high yields under mild conditions.[1][2]

A fusion enzyme, combining glycolate oxidase (GOX), catalase (CAT), and hemoglobin (HGB), has been engineered to enhance catalytic performance.[2] The glycolate oxidase catalyzes the primary oxidation of methyl glycolate to methyl glyoxylate, producing hydrogen peroxide (H₂O₂) as a byproduct. The catalase then decomposes the H₂O₂ to prevent enzyme deactivation and unwanted side reactions. Hemoglobin facilitates the reaction by improving oxygen supply.[1][2]

Under optimized conditions, this enzymatic system demonstrates high efficiency. The use of a fusion enzyme variant (VsHGB-GSG-SoGOXmut-GGGGS-HpCAT) led to significant improvements in yield.[2]

| Parameter | Value | Reference |

| Substrate Concentration | 200 mM Methyl Glycolate | [2] |

| Biocatalyst | Crude fusion enzyme | [2] |

| Temperature | 15 °C | [2] |

| pH | 8.0 (50 mM Tris-HCl) | [2] |

| Reaction Time | 6 hours | [2] |

| Yield | 95.3% | [2] |

1. Crude Enzyme Preparation:

-

Host Strain: E. coli BL21(DE3) transformed with the recombinant plasmid containing the fusion enzyme gene.

-

Cell Culture: Cells are cultured and induced to express the protein.

-

Harvesting: Cells are harvested via centrifugation.

-

Lysis: The cell pellet is resuspended in Tris-HCl buffer (50 mM, pH 8.0) and disrupted by ultrasonication.

-

Clarification: The cell lysate is centrifuged at 8000×g for 10 minutes. The resulting supernatant is collected and defined as the crude enzyme.[2]

2. Oxidation Reaction:

-

Reaction Mixture: A 5 mL reaction mixture is prepared containing 100-200 mM methyl glycolate, 0.01 mM FMN (flavin mononucleotide cofactor), and 10 mg of the crude enzyme in Tris-HCl buffer (50 mM, pH 8.0).

-

Conditions: The reaction is conducted at the optimized temperature (e.g., 15 °C) with stirring (600 rpm) and oxygen aeration (1 L/h) for a specified duration (e.g., 6 hours).[2]

3. HPLC Analysis:

-

Instrumentation: A Waters 1525 HPLC system with a Waters 2489 UV detector.

-

Column: C-18 column (Welch, 30 m × 250 µm × 0.25 µm).

-

Mobile Phase: 0.1% (v/v) phosphoric acid solution (pH 2.7) at a flow rate of 0.5 mL/min.

-

Detection: UV at 212 nm.

-

Temperature: 40 °C.

-

Retention Times: Methyl glyoxylate (4.695 min) and methyl glycolate (9.655 min).[2]

Heterogeneous Catalytic Aerobic Oxidation

The aerobic oxidation of methyl glycolate using solid catalysts presents a scalable and robust method for methyl glyoxylate production. Iron oxide (α-Fe₂O₃) has emerged as a particularly effective catalyst for this transformation.[4][6] The reaction proceeds via a Mars-van Krevelen (MvK) mechanism, where the lattice oxygen from the catalyst participates in the oxidation of the substrate.[4][6]

The α-Fe₂O₃ catalyst demonstrates excellent stability and selectivity under optimized gas-phase reaction conditions.

| Parameter | Value | Reference |

| Catalyst | α-Fe₂O₃-N-500 | [4] |

| Temperature | 220 °C | [4][6] |

| Feed Gas Ratio (O₂/MG/N₂) | 0.8 / 1 / 13.5 | [4] |

| GHSV | 40,000 mL gcat⁻¹ h⁻¹ | [4] |

| Methyl Glycolate Conversion | 80-85% | [4][6] |

| Methyl Glyoxylate Selectivity | 90-92% | [4][6] |

| Catalyst Stability | >100 hours | [4][6] |

-

Catalyst Preparation: α-Fe₂O₃ is prepared via a precipitation method, followed by calcination in nitrogen at 500 °C to create a hydroxyl-deficient surface.[4] Other catalysts can be prepared by impregnating active metals (e.g., Au, Pd, Pt) onto supports like TiO₂ or SiO₂.[7]

-

Catalytic Reaction: The reaction is typically performed in a fixed-bed reactor. The catalyst is loaded, and a feed gas mixture containing methyl glycolate, oxygen, and an inert gas (e.g., nitrogen) is passed through the reactor at a controlled temperature and flow rate.[4][8]

-

Product Analysis: The reactor effluent is cooled and collected. The liquid products are then analyzed by gas chromatography (GC) or HPLC to determine conversion and selectivity.[8]

Carbon-Carbon Bond-Forming Reactions

Methyl glyoxylate's electrophilic aldehyde group readily participates in carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex molecules for pharmaceuticals and fine chemicals.

Asymmetric Glyoxylate-Ene Reaction

The asymmetric ene reaction of glyoxylate esters is a powerful method for synthesizing chiral α-hydroxy esters, which are important building blocks. Chiral Palladium(II) complexes have been shown to be effective catalysts for this transformation, particularly when using ionic liquids as the reaction medium.[9]

The reaction between α-methyl styrene (B11656) and ethyl glyoxylate (a close analog of methyl glyoxylate) highlights the effectiveness of the palladium catalyst.[9]

| Parameter | Value | Reference |

| Catalyst | --INVALID-LINK--₂ | [9] |

| Substrates | α-methyl styrene, Ethyl glyoxylate | [9] |

| Solvent | [bmim][PF₆] (ionic liquid) | [9] |

| Temperature | 40 °C | [9] |

| Reaction Time | 0.5 hours | [9] |

| Chemical Yield | 94% | [9][10] |

| Enantiomeric Excess (ee) | 70% | [9][10] |

-

General Procedure: In a typical reaction, the alkene (e.g., α-methyl styrene, 0.5 mmol), the glyoxylate ester (1.5 mmol), and the chiral palladium(II) catalyst (0.025 mmol) are combined in the ionic liquid medium (1.5 g).[9]

-

Reaction Conditions: The mixture is stirred at the optimal temperature (40 °C) for the required time (0.5 h).[9]

-

Workup and Analysis: After the reaction, the product is extracted from the ionic liquid using an organic solvent. The chemical yield is determined after purification (e.g., chromatography), and the enantiomeric excess is measured using chiral HPLC analysis (e.g., Chiralpak AD-H column).[9]

Biological Relevance and Metabolic Context

While this guide focuses on synthetic mechanisms, it is important for drug development professionals to understand the biological context of glyoxylate. Glyoxylate (the carboxylate anion of glyoxylic acid) is a key intermediate in the glyoxylate cycle , a metabolic pathway in plants, bacteria, protists, and fungi.[11][12] This cycle allows organisms to utilize two-carbon compounds like acetate (B1210297) for the synthesis of carbohydrates.[12] Methyl glyoxylate, as the methyl ester, is closely related to this central metabolite. Furthermore, the high reactivity of the aldehyde group in compounds like methylglyoxal (B44143) (a related metabolite) with biological nucleophiles (e.g., amino groups in proteins and DNA) to form advanced glycation end products (AGEs) is a critical area of study in diseases like diabetes and in aging.[3][13] This inherent reactivity underscores the potential for methyl glyoxylate to interact with biological systems and informs its use in the design of bioactive molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient Oxidation of Methyl Glycolate to Methyl Glyoxylate Using a Fusion Enzyme of Glycolate Oxidase, Catalase and Hemoglobin | MDPI [mdpi.com]

- 3. Methyl glyoxylate | High-Purity Reagent Supplier [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Progress in synthesis of methyl glyoxylate by selective oxidation of methyl glycolate with molecular oxygen [xblk.ecnu.edu.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN113105328A - Production method for preparing methyl glyoxylate by selective catalysis of methyl glycolate - Google Patents [patents.google.com]

- 8. CN112090433A - Preparation and application of glyoxylic acid methyl ester catalyst - Google Patents [patents.google.com]

- 9. Asymmetric Glyoxylate-Ene Reactions Catalyzed by Chiral Pd(II) Complexes in the Ionic Liquid [bmim][PF6] - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric Glyoxylate-Ene Reactions Catalyzed by Chiral Pd(II) Co...: Ingenta Connect [ingentaconnect.com]

- 11. Thermodynamics and kinetics of the glyoxylate cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Methylcitrate Cycle and Its Crosstalk with the Glyoxylate Cycle and Tricarboxylic Acid Cycle in Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Product studies and mechanistic analysis of the reaction of methylglyoxal with deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Glyoxylate: A Pivotal Platform Chemical for High-Value Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl glyoxylate (B1226380), a versatile C3-building block, is emerging as a key platform chemical with significant potential in the synthesis of a wide array of high-value products. Its unique bifunctional nature, possessing both an aldehyde and a methyl ester group, allows for diverse chemical transformations, making it a valuable intermediate in the pharmaceutical, agrochemical, and fragrance industries. This technical guide provides a comprehensive overview of methyl glyoxylate, focusing on its synthesis, physicochemical properties, and key applications, with a particular emphasis on detailed experimental protocols and comparative data analysis to support research and development efforts.

Physicochemical Properties of Methyl Glyoxylate

Methyl glyoxylate is a colorless to pale yellow liquid with a sharp odor. Due to its reactivity, it is often encountered in solution. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Methyl Glyoxylate

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄O₃ | [1] |

| Molecular Weight | 88.06 g/mol | [1] |

| CAS Number | 922-68-9 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 102.6 ± 23.0 °C at 760 mmHg | [1] |

| 50 °C at 30 mmHg | [2] | |

| Melting Point | 40-42 °C | [1] |

| 49-51 °C | [2] | |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Vapor Pressure | 33.5 ± 0.2 mmHg at 25 °C | [1] |

| Solubility | Soluble in water, ethanol, acetone | [1] |

Synthesis of Methyl Glyoxylate

The primary route for the synthesis of methyl glyoxylate involves the selective oxidation of methyl glycolate (B3277807). This transformation can be achieved through both chemical and enzymatic methods, each offering distinct advantages in terms of efficiency, selectivity, and environmental impact.

Chemical Synthesis: Catalytic Oxidation of Methyl Glycolate

Heterogeneous catalysis offers a promising approach for the industrial-scale production of methyl glyoxylate. Various metal-based catalysts have been investigated to achieve high yields and selectivities under optimized reaction conditions.

The choice of catalyst and reaction parameters significantly influences the efficiency of methyl glycolate oxidation. Table 2 provides a comparative summary of different catalytic systems reported in the literature.

Table 2: Comparative Performance of Catalysts in the Oxidation of Methyl Glycolate to Methyl Glyoxylate

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference(s) |

| Au | TiO₂ | 80 | 1 | 4 | 95 | 98 | 93.1 | [3] |

| Pd | SiO₂ | 100 | 1.5 | 6 | 88 | 92 | 80.9 | [3] |

| Pt | ZrO₂ | 90 | 1 | 5 | 92 | 95 | 87.4 | [3] |

| Fe-Co | - | - | - | - | 72.6 | 30 | - | [3] |

| C-3 | - | 340 | - | - | - | - | 92.6 | [3] |

This protocol describes the synthesis of methyl glyoxylate via the selective oxidation of methyl glycolate using a gold-on-titania catalyst.

Materials:

-

Methyl glycolate

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Titanium dioxide (TiO₂) support

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

-

Toluene (B28343) (anhydrous)

-

Oxygen or Air

Catalyst Preparation (Deposition-Precipitation Method):

-

Disperse the TiO₂ support in deionized water.

-

Heat the suspension to 70-80 °C with vigorous stirring.

-

Prepare an aqueous solution of HAuCl₄·3H₂O.

-

Slowly add the gold precursor solution to the heated TiO₂ suspension.

-

Adjust the pH of the mixture to 8-10 by the dropwise addition of NaOH solution to precipitate the gold hydroxide onto the support.

-

Maintain the temperature and stirring for 2-4 hours.

-

Filter the solid, wash thoroughly with deionized water until chloride-free, and dry overnight in a vacuum oven at 80 °C.

-

Calcine the dried powder in air at 300-400 °C for 3-5 hours to obtain the Au/TiO₂ catalyst.

Oxidation Reaction:

-

Charge a batch reactor with the prepared Au/TiO₂ catalyst, methyl glycolate, and anhydrous toluene as the solvent.[3]

-

Seal the reactor and purge with oxygen or air.

-

Pressurize the reactor to the desired pressure (e.g., 0.5-2 MPa).[3]

-

Heat the reaction mixture to the target temperature (e.g., 60-100 °C) with constant stirring.[3]

-

Maintain the reaction for the specified duration (e.g., 2-8 hours).[3]

-

After the reaction, cool the reactor to room temperature and carefully release the pressure.

-

Separate the catalyst from the reaction mixture by filtration.

-

Analyze the liquid phase for the quantification of methyl glyoxylate and unreacted methyl glycolate.

Analytical Method (HPLC):

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and a dilute aqueous acid solution (e.g., 0.1% phosphoric acid).

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: UV detector at a wavelength of 210-220 nm.[4]

-

Quantification: Use external or internal standards for accurate concentration determination.

Enzymatic Synthesis: Biocatalytic Oxidation of Methyl Glycolate

Enzymatic synthesis presents a green and highly selective alternative to chemical methods, operating under mild conditions and minimizing byproduct formation. Glycolate oxidase is a key enzyme for this transformation.

This protocol outlines the synthesis of methyl glyoxylate from methyl glycolate using a crude enzyme extract containing glycolate oxidase.

Materials:

-

Methyl glycolate

-

Crude enzyme extract containing glycolate oxidase

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Flavin mononucleotide (FMN) solution

Enzyme Preparation (Crude Extract):

-

Culture recombinant E. coli cells expressing glycolate oxidase.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in Tris-HCl buffer.

-

Disrupt the cells using sonication on ice.

-

Centrifuge the cell lysate to remove cell debris.

-

The resulting supernatant is the crude enzyme extract.[4]

Oxidation Reaction:

-

In a reaction vessel, combine the crude enzyme extract, methyl glycolate, and FMN in Tris-HCl buffer.[4]

-

Maintain the reaction mixture at a controlled temperature (e.g., 25 °C) with stirring.[4]

-

Continuously supply oxygen or air to the reaction mixture.

-

Monitor the progress of the reaction by taking samples at regular intervals.

-

After the desired conversion is achieved, terminate the reaction by denaturing the enzyme (e.g., by heating or adding a quenching agent).

-

Centrifuge the mixture to remove precipitated proteins.

-

Analyze the supernatant for methyl glyoxylate concentration.

Analytical Method (HPLC):

-

The same HPLC method described for the chemical synthesis can be used for the analysis of the enzymatic reaction mixture.[4]

Applications of Methyl Glyoxylate as a Platform Chemical

The reactivity of both the aldehyde and ester functionalities makes methyl glyoxylate a valuable precursor for a variety of important molecules.

Synthesis of (R)-Pantolactone

(R)-pantolactone is a crucial chiral intermediate for the production of vitamin B5 (pantothenic acid).[4] The synthesis involves an asymmetric aldol (B89426) condensation between methyl glyoxylate and isobutyraldehyde.

Synthesis of Vanillin

Vanillin, a widely used flavoring agent, can be synthesized from methyl glyoxylate through a multi-step process involving a condensation reaction with guaiacol.[5][6]

Agrochemical and Pharmaceutical Synthesis

Methyl glyoxylate serves as a building block for various agrochemicals and active pharmaceutical ingredients (APIs). Its derivatives are used in the synthesis of fungicides, herbicides, and antiviral drugs.[3][7][8] For instance, it is a precursor in the synthesis of certain antiviral nucleoside analogues.[9]

Experimental Workflow Visualization

A typical experimental workflow for the chemical synthesis and analysis of methyl glyoxylate is depicted below. This logical relationship diagram illustrates the key stages from reaction setup to product quantification.

Conclusion

Methyl glyoxylate stands out as a highly valuable and versatile platform chemical. The development of efficient and sustainable synthesis routes, particularly through heterogeneous catalysis and enzymatic transformations, is paving the way for its broader application in the chemical industry. Its role as a key intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and fragrance sectors underscores its importance in modern organic synthesis. This guide provides a foundational resource for researchers and professionals to explore and capitalize on the potential of methyl glyoxylate in their respective fields.

References

- 1. Methyl glyoxylate | CAS#:922-68-9 | Chemsrc [chemsrc.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. CN113105328A - Production method for preparing methyl glyoxylate by selective catalysis of methyl glycolate - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel 2'-methyl carbovir analogues as potent antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US5777162A - Intermediates for the preparation of fungicides - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

The Biological Significance and Reactivity of Methyl Glyoxylate: A Technical Guide

Abstract

Methyl glyoxylate (B1226380) is a reactive α-keto ester of significant interest in synthetic organic chemistry and as a precursor for pharmaceuticals. Chemically, it is the methyl ester of glyoxylic acid, featuring both an aldehyde and an ester functional group, which dictates its reactivity. While its endogenous biological role is not well-established, its significance arises from its utility as a chemical building block and its relationship to key metabolic intermediates like glyoxylate. This technical guide provides an in-depth analysis of the chemical properties, reactivity, and biological context of methyl glyoxylate. It details its non-enzymatic reactions with biomolecules, potential metabolic pathways following its likely hydrolysis to glyoxylate, and its applications in research. The guide includes summaries of quantitative data, detailed experimental protocols for its synthesis and analysis, and visual diagrams of relevant biochemical pathways and workflows to serve as a comprehensive resource for researchers, chemists, and drug development professionals.

Introduction to Methyl Glyoxylate

Methyl glyoxylate (C₃H₄O₃) is an organic compound that serves as a versatile intermediate in chemical synthesis. Its biological relevance is primarily understood through its chemical properties and its structural relationship to glyoxylate, a key metabolite in various organisms.

Chemical and Physical Properties

Methyl glyoxylate is the simplest α-keto ester. Its bifunctional nature, containing both a reactive aldehyde and an ester group, makes it a valuable synthon. It is typically encountered as a colorless to pale yellow liquid.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄O₃ | [1] |

| Molecular Weight | 88.06 g/mol | [1] |

| CAS Number | 922-68-9 | [1] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 111-112 °C | - |

| Solubility | Soluble in water (with hydrolysis), alcohols, ethers | - |

Critical Distinction: Methyl Glyoxylate vs. Methylglyoxal (B44143)

It is crucial to distinguish methyl glyoxylate from the structurally similar but distinct compound, methylglyoxal (MGO). This distinction is vital as MGO is a well-studied, endogenously produced cytotoxic compound deeply implicated in diabetic complications through the formation of Advanced Glycation End-products (AGEs).[2]

-

Methyl Glyoxylate (C₃H₄O₃): An ester of glyoxylic acid. Its reactivity involves the aldehyde and the ester group.

-

Methylglyoxal (MGO, C₃H₄O₂): A dicarbonyl compound (an aldehyde and a ketone). It is a highly reactive byproduct of glycolysis.[2]

The vast majority of literature on "glycation" and cellular toxicity refers to methylglyoxal (MGO), not methyl glyoxylate. This guide will focus strictly on methyl glyoxylate and its direct biological context.

Chemical Reactivity and Biological Interactions

The reactivity of methyl glyoxylate is governed by its two functional groups. In a biological environment, these groups can undergo enzymatic and non-enzymatic transformations.

Reactivity of the Aldehyde Group

The electrophilic aldehyde carbon is susceptible to nucleophilic attack from biological macromolecules. Its primary reaction is with the free amino groups of amino acid residues in proteins, particularly the ε-amino group of lysine (B10760008) and the guanidinium (B1211019) group of arginine.

This reaction proceeds via the formation of an unstable Schiff base (imine), which can undergo further rearrangements. This non-enzymatic modification can alter protein structure and function, a process analogous to the initial stages of AGE formation caused by other reactive aldehydes.[3][4]

Caption: Reaction of methyl glyoxylate with a protein amino group.

Reactivity of the Ester Group: Hydrolysis to Glyoxylate

In aqueous biological systems, the ester group of methyl glyoxylate is expected to undergo hydrolysis to yield glyoxylate and methanol. This reaction can be spontaneous but is likely accelerated by non-specific esterase enzymes present in cells and plasma. This hydrolysis is a critical link, as it transforms the synthetic precursor into a key, and potentially toxic, metabolic intermediate.

Caption: Enzymatic synthesis and subsequent hydrolysis of methyl glyoxylate.

Biological Significance and Metabolic Context